molecular formula C17H22N2O2 B5413976 1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione

1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione

Cat. No.: B5413976
M. Wt: 286.37 g/mol
InChI Key: FHTIJHIIVZMODW-UHFFFAOYSA-N
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Description

“1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione” is a complex organic compound. It contains a pyrrolidinedione group, which is a type of lactam (a cyclic amide). It also has an amino group attached to a phenyl ring, which is further substituted with an ethyl group .


Molecular Structure Analysis

The compound contains a cyclopentyl group (a five-membered carbon ring), a phenyl group (a six-membered carbon ring), and a pyrrolidinedione group (a five-membered ring containing two carbonyl groups and a nitrogen). The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors such as its specific molecular structure, the nature of its functional groups, and the conditions under which it is studied. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs work by interacting with specific proteins in the body, while catalysts work by lowering the activation energy of a chemical reaction .

Safety and Hazards

As with any chemical compound, handling “1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione” would require appropriate safety precautions. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

1-cyclopentyl-3-(4-ethylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-12-7-9-13(10-8-12)18-15-11-16(20)19(17(15)21)14-5-3-4-6-14/h7-10,14-15,18H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTIJHIIVZMODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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